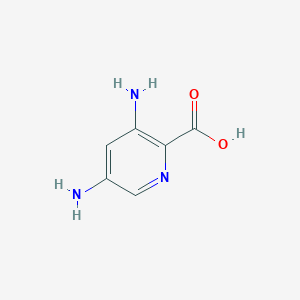
3,5-Diaminopyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diaminopyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of two amino groups at positions 3 and 5 and a carboxylic acid group at position 2 on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diaminopyridine-2-carboxylic acid typically involves multiple steps. One common method starts with 3,5-dimethylpyridine, which undergoes an oxidation reaction to form 3,5-pyridinedicarboxylic acid. This intermediate is then subjected to acyl chlorination to produce 3,5-pyridinedicarbonyl chloride. The subsequent ammoniation reaction yields 3,5-pyridinedimethylformamide, which is finally converted to this compound through Hofmann degradation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of intermediates, and the use of recyclable catalysts and environmentally friendly reagents is emphasized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions: 3,5-Diaminopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, quinones, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,5-Diaminopyridine-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,5-diaminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors or ion channels, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
2,3-Diaminopyridine: Similar in structure but with amino groups at positions 2 and 3.
3,4-Diaminopyridine: Similar in structure but with amino groups at positions 3 and 4.
2,6-Diaminopyridine: Similar in structure but with amino groups at positions 2 and 6.
Uniqueness: 3,5-Diaminopyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This unique arrangement allows for the formation of specific derivatives and interactions with molecular targets that are not possible with other isomers .
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
3,5-diaminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,7-8H2,(H,10,11) |
InChIキー |
HFTGCEJYMJLFQW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



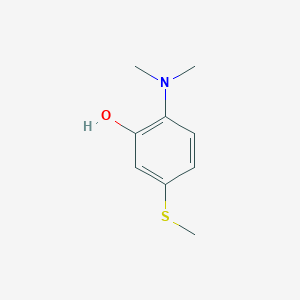
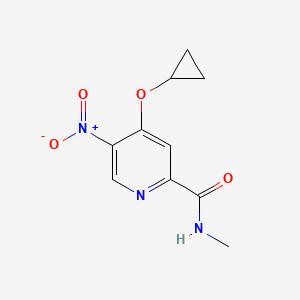
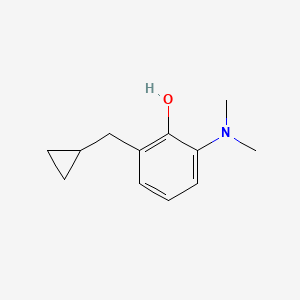
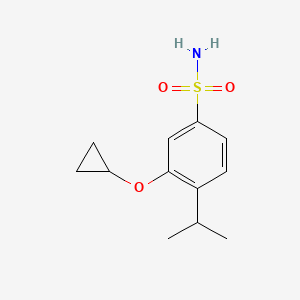
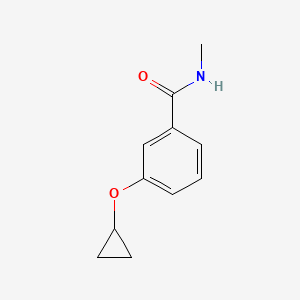




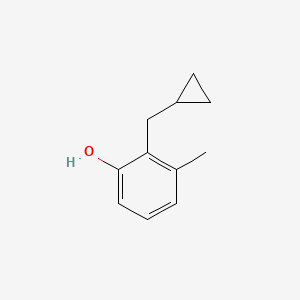
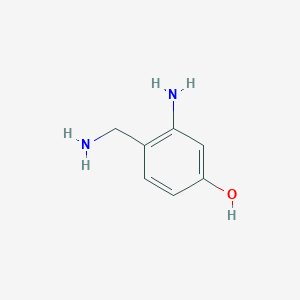

![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
